molecular formula C10H9ClFN5 B2797906 6-(chloromethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine CAS No. 105704-32-3

6-(chloromethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B2797906
M. Wt: 253.67
InChI Key: ZEIVACZLRBMZJI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The triazine ring, being a six-membered ring with alternating single and double bonds, would likely have a planar structure. The chloromethyl, 4-fluorophenyl, and amine groups would be attached to this ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the chloromethyl group could be involved in nucleophilic substitution reactions, while the amine groups could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amine groups and the electronegative chlorine and fluorine atoms would likely make this compound polar, affecting its solubility and reactivity .

Scientific Research Applications

Polyimide Synthesis and Properties

Polyimides synthesized from 1,3,5-triazine-based diamines, including 6-(4-fluorophenyl)-2,4-diamino-1,3,5-triazine (FPDT), exhibit excellent solubility in polar aprotic solvents and improved thermal stability due to the benzene or fluorobenzene pendant groups. These materials show promising applications in polymer semiconductors (Li et al., 2017).

Cancer Research and CDK2 Inhibition

6-(4-Fluorophenyl)-1,2,4-triazine-3,5-diamine, derived from a fluorinated 1,5-disubstituted-1,3,5-triazepine, has shown potential as a CDK2 inhibitor in tumor cells, exhibiting significant activity against CDK2, a key protein in cell cycle regulation. This suggests its potential in cancer therapeutics (Bawazir & Rahman, 2020).

Supramolecular Chemistry and Hydrogen Bonding

The reaction of 6-chloro-N,N′-bispyrazolyl-[1,3,5]triazine-2,4-diamines with 4-aminobenzylamine has yielded bistriazines with promising applications in supramolecular chemistry. These compounds are useful in creating extended supramolecular polymers with interesting fluorescence properties, leveraging hydrogen bonding and complexation with metals (Moral et al., 2010).

Antimicrobial Activity

Derivatives synthesized from 6-(chloromethyl)-N2-(1-(4-substituted phenyl)-3-phenyl-1H-pyrazol-4-yl) methylene)-N4-aryl-1, 3, 5-triazine-2,4-diamine have shown significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Kushwaha & Sharma, 2022).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical or agrochemical, further studies could be done to optimize its activity and reduce any harmful side effects .

properties

IUPAC Name

6-(chloromethyl)-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN5/c11-5-8-15-9(13)17-10(16-8)14-7-3-1-6(12)2-4-7/h1-4H,5H2,(H3,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIVACZLRBMZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(chloromethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

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